molecular formula C24H30O2 B025579 Doretinel CAS No. 104561-36-6

Doretinel

Cat. No.: B025579
CAS No.: 104561-36-6
M. Wt: 350.5 g/mol
InChI Key: AILNZJCWRAWPSD-FOWTUZBSSA-N
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Description

Doretinel: is a member of the retinoid class of compounds, which are derivatives of vitamin A. It has been studied for its potential use as a dermatological product, particularly in the form of a topical gel . Retinoids are known for their ability to regulate cell growth and differentiation, making them valuable in various medical and cosmetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Doretinel involves several steps, starting with the preparation of the core naphthalenol structure. The key steps include:

    Formation of the naphthalenol core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Specific functional groups are introduced through reactions such as alkylation and hydroxylation.

    Final modifications: The final product is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: Large reactors are used to carry out the chemical reactions.

    Purification: Techniques such as chromatography and recrystallization are employed to purify the compound.

    Quality control: Rigorous testing is conducted to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Doretinel undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more active derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate specific reactions.

Major Products: The major products formed from these reactions include modified retinoid derivatives with enhanced or altered biological activity.

Scientific Research Applications

Doretinel has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.

    Biology: Investigated for its role in cell differentiation and growth regulation.

    Medicine: Explored for its potential in treating skin conditions such as acne and psoriasis.

    Industry: Utilized in the development of cosmetic products aimed at reducing signs of aging.

Mechanism of Action

Doretinel exerts its effects by binding to and activating retinoic acid receptors (RARs) in the cell nucleus. This activation leads to the regulation of gene expression, which in turn influences cellular processes such as differentiation, proliferation, and apoptosis . The specific pathways involved include the modulation of keratinocyte differentiation and the reduction of inflammation.

Comparison with Similar Compounds

    Retinol: A precursor to retinoic acid, commonly used in skincare products.

    Tretinoin: A more potent retinoid used in the treatment of acne and other skin conditions.

    Adapalene: Another retinoid used for its anti-inflammatory properties in acne treatment.

Uniqueness of Doretinel: this compound is unique in its specific molecular structure, which allows for targeted activation of retinoic acid receptors with potentially fewer side effects compared to other retinoids. Its specific functional groups and molecular configuration provide distinct advantages in terms of stability and efficacy in topical formulations .

Properties

IUPAC Name

7-[(E)-1-[4-(hydroxymethyl)phenyl]prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O2/c1-16(12-17-6-8-18(15-25)9-7-17)19-10-11-20-21(13-19)24(4,5)22(26)14-23(20,2)3/h6-13,22,25-26H,14-15H2,1-5H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILNZJCWRAWPSD-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883146
Record name Doretinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104561-36-6
Record name Doretinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doretinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORETINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71TK93T5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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